

Technical Support Center: REST/NRSF Antibodies

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Compound of Interest

Compound Name: *restin*

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This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for using antibodies against the RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), in Western Blot (WB) and Chromatin Immunoprecipitation (ChIP) experiments.

Frequently Asked Questions (FAQs)

Q1: Which REST antibody is recommended for both Western Blot and ChIP?

A1: The rabbit polyclonal antibody, Millipore Cat# 07-579, is highly cited and has been validated for both Western Blotting and ChIP applications.^{[1][2][3][4]} It is raised against a GST fusion protein corresponding to the C-terminal region (amino acids 801-1097) of human REST.^[3]

Q2: What is the expected molecular weight of REST in a Western Blot?

A2: The predicted molecular weight of REST is approximately 121-125 kDa.^{[5][6]} However, it is often observed to run at a higher apparent molecular weight, around 200 kDa, which may be due to post-translational modifications.^[5]

Q3: Why might I see non-specific bands in my REST Western Blot?

A3: Non-specific bands can arise from several factors, including antibody concentration being too high, insufficient blocking, or the presence of protein degradation products.^{[7][8]} It is also

important to note that REST has splice variants, such as REST4, which could potentially be detected. Always run appropriate controls, such as a negative control cell line or tissue.

Q4: How can I improve the efficiency of my REST ChIP experiment?

A4: Optimizing chromatin shearing is critical. Aim for fragment sizes between 200-1000 bp.[9] The amount of antibody used is also key; typically 1-10 µg is recommended, but this should be optimized for your specific cell type and experimental conditions.[9][10] Using a ChIP-validated antibody is essential for success.[11]

Q5: What are the key downstream targets of REST?

A5: REST is a master regulator of neurogenesis and represses a large number of neuronal genes in non-neuronal cells.[1][12] Its targets include genes involved in synaptic plasticity, ion channels, and neurotransmitter receptors, such as the AMPA receptor subunit GluA2 and the NMDA receptor subunit GluN2B.[12][13]

Recommended Antibodies for REST WB & ChIP

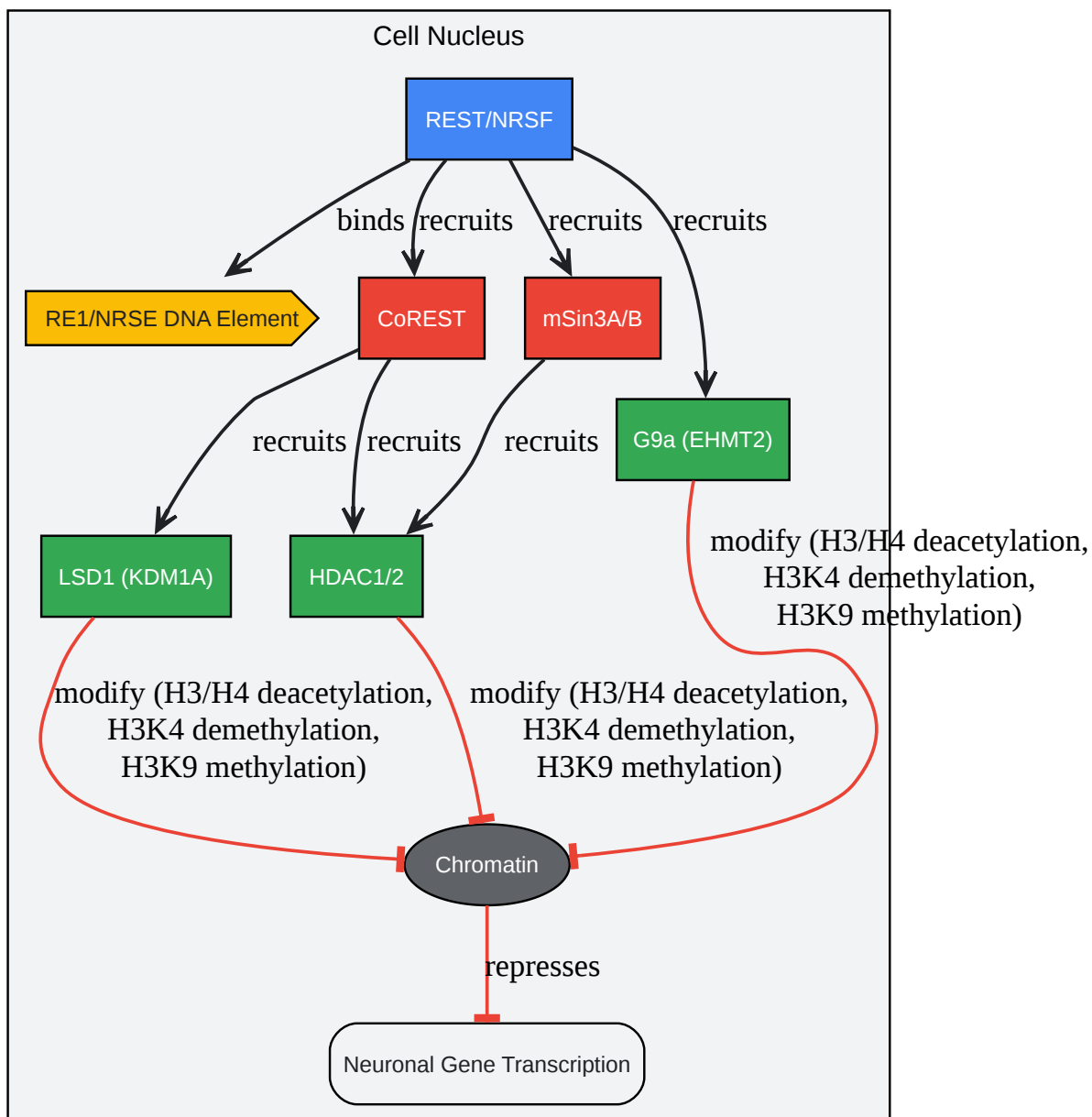
Catalog Number	Manufacturer	Type	Host	Immunogen	Validated Applications	Citations
07-579	MilliporeSigma	Polyclonal	Rabbit	GST fusion protein (human REST aa 801-1097)	WB, ChIP, IHC, IP	[2]
ab21635	Abcam	Polyclonal	Rabbit	Synthetic peptide (mouse REST aa 1050-C-terminus)	WB, IHC, ICC-IF	[14]
17-10456 (Kit)	MilliporeSigma	Polyclonal (Kit)	Rabbit	GST fusion protein (human REST aa 801-1097)	ChIP, WB	[5]

Diagrams and Workflows

REST Signaling Pathway

The REST protein acts as a scaffold, recruiting a complex of co-repressors and chromatin-modifying enzymes to silence neuronal gene expression.

REST Co-Repressor Complex Pathway

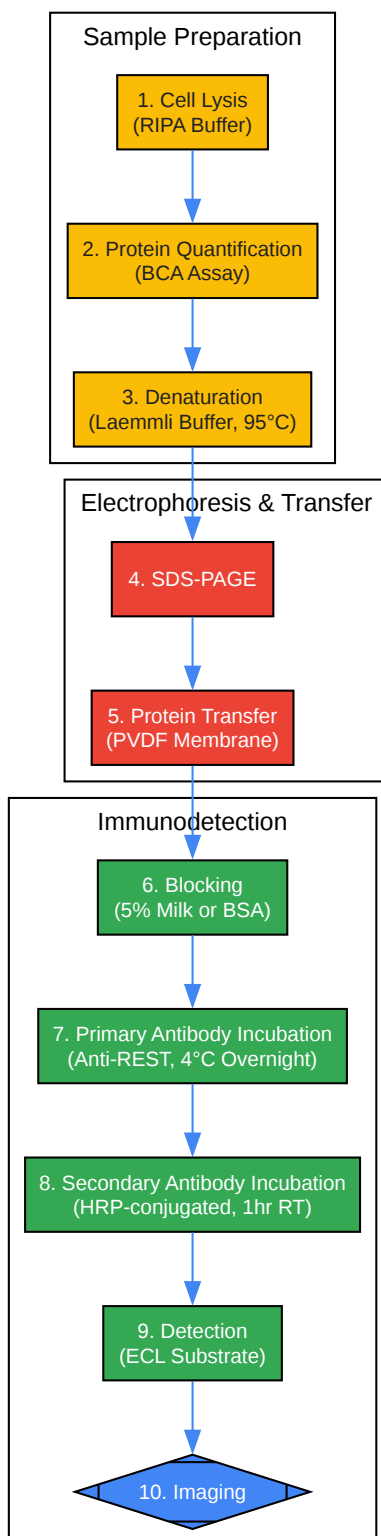
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Caption: REST recruits co-repressors to silence neuronal genes.

Experimental Workflow: Western Blot

A step-by-step overview of the Western Blotting process for REST detection.

Western Blot Workflow for REST

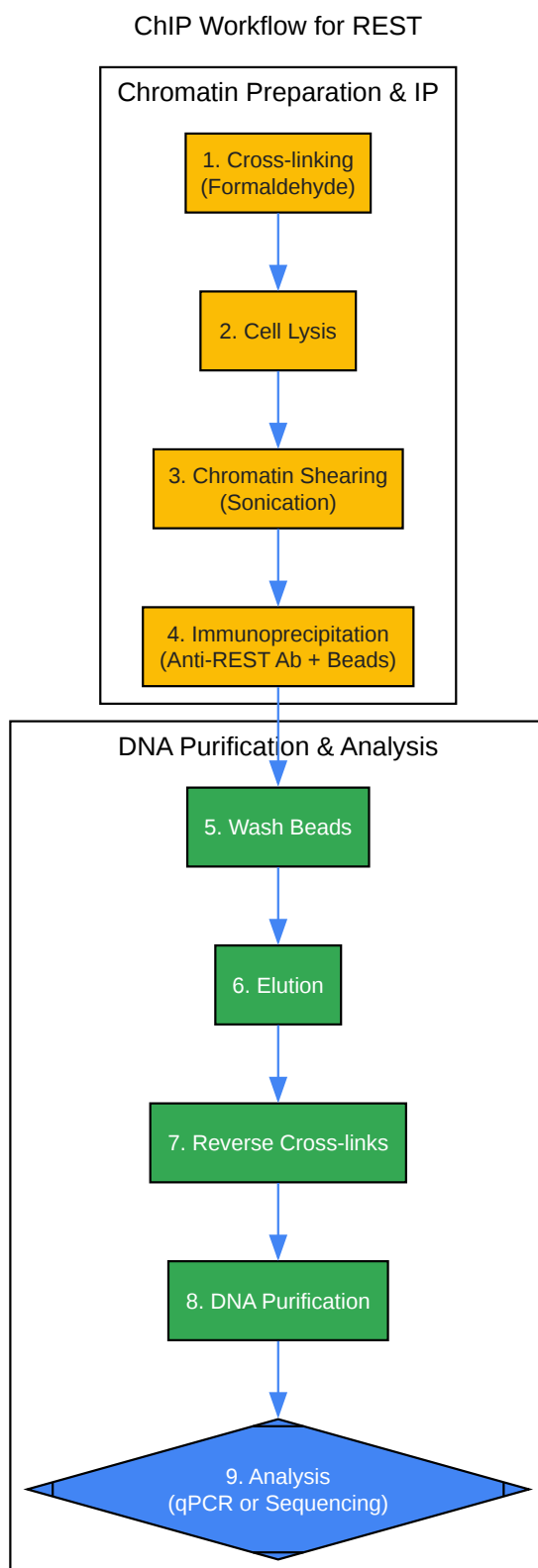


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Caption: Key stages of the Western Blotting procedure.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

A simplified workflow for performing a ChIP experiment targeting REST.



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Caption: Overview of the Chromatin Immunoprecipitation workflow.

Troubleshooting Guides

Western Blot Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No Signal or Weak Signal	- Insufficient protein loaded. - Primary antibody concentration too low. - Inefficient protein transfer. - Incorrect secondary antibody.	- Load 20-30 µg of total protein per lane. [7] - Optimize primary antibody dilution; try incubating overnight at 4°C. [7] - Confirm transfer using Ponceau S stain. [15] - Ensure secondary antibody is against the host species of the primary (e.g., anti-rabbit). [8]
High Background	- Insufficient blocking. - Antibody concentration too high. - Insufficient washing.	- Block for at least 1 hour at room temperature or overnight at 4°C. [7] - Titrate the primary antibody concentration. - Increase the number and duration of wash steps with TBST. [16]
Multiple/Non-specific Bands	- Antibody concentration too high. - Protein degradation. - Splice variants or post-translational modifications.	- Reduce primary antibody concentration. [7] - Add protease inhibitors to lysis buffer and keep samples on ice. [15] - Check literature for known isoforms of REST. Run positive and negative controls.
Incorrect Band Size	- Protein degradation. - Post-translational modifications (e.g., phosphorylation, ubiquitination). - Protein multimers.	- Use fresh samples and protease inhibitors. - The apparent size of REST can be ~200 kDa, much higher than the predicted ~125 kDa. [5] - Ensure complete denaturation and reduction by boiling samples in Laemmli buffer with fresh reducing agent. [15]

ChIP Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low ChIP Efficiency/Yield	<ul style="list-style-type: none">- Inefficient cross-linking.- Suboptimal chromatin shearing.- Ineffective antibody.- Insufficient starting material.	<ul style="list-style-type: none">- Optimize formaldehyde cross-linking time (typically 10 minutes at RT).[17]- Titrate sonication energy to achieve fragments of 200-1000 bp.[9]- Run a gel to check fragment size.- Use a ChIP-validated antibody and optimize the amount used (1-10 µg).[9][10]- Start with sufficient cell numbers (e.g., 1x10⁷ cells per IP).
High Background	<ul style="list-style-type: none">- Insufficient blocking of beads.- Non-specific antibody binding.- Too much chromatin or antibody.- Incomplete washing.	<ul style="list-style-type: none">- Pre-clear chromatin with Protein A/G beads before IP.[9]- Include a mock IP with a non-specific IgG of the same isotype as a negative control.[18]- Titrate the amount of chromatin and antibody.- Increase the number and stringency of wash steps.[10]
Poor Resolution in ChIP-seq	<ul style="list-style-type: none">- DNA fragment size is too large or too variable.	<ul style="list-style-type: none">- Tightly control the sonication to achieve a narrow size distribution of fragments, ideally 200-500 bp for higher resolution.[9]
No Enrichment at Positive Control Loci	<ul style="list-style-type: none">- PCR primers are not working.- Antibody is not capturing the target protein.- Cross-linking was not reversed.	<ul style="list-style-type: none">- Validate qPCR primers on input DNA.- Confirm antibody performance via Western Blot.- Ensure complete reversal of cross-links by incubating at 65°C for at least 4 hours or overnight.[19]

Experimental Protocols

Detailed Western Blot Protocol for REST

- Sample Preparation (Cell Lysates)

1. Wash cells with ice-cold PBS and aspirate.
2. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
3. Scrape cells and transfer the lysate to a microcentrifuge tube.
4. Incubate on ice for 30 minutes with agitation.[\[20\]](#)
5. Centrifuge at 16,000 x g for 20 minutes at 4°C.
6. Transfer the supernatant (protein lysate) to a new tube.
7. Determine protein concentration using a BCA or Bradford assay.

- SDS-PAGE and Protein Transfer

1. Mix 20-30 µg of protein with 2x Laemmli sample buffer.
2. Boil at 95°C for 5 minutes.[\[20\]](#)
3. Load samples onto a 4-20% Tris-glycine polyacrylamide gel alongside a molecular weight marker.
4. Run the gel until the dye front reaches the bottom.
5. Transfer proteins to a PVDF membrane. Transfer efficiency can be checked with Ponceau S staining.[\[21\]](#)

- Immunodetection

1. Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

2. Incubate the membrane with anti-REST primary antibody (e.g., Millipore 07-579 at 1:1000 dilution) overnight at 4°C with gentle agitation.
3. Wash the membrane three times for 10 minutes each with TBST.[\[21\]](#)
4. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in TBST for 1 hour at room temperature.
5. Wash the membrane again as in step 3.
6. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.

Detailed ChIP Protocol for REST

- Chromatin Preparation

1. Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[\[17\]](#)
2. Quench the reaction by adding glycine to a final concentration of 0.125 M.[\[17\]](#)
3. Harvest and wash cells with ice-cold PBS.
4. Lyse the cells using appropriate lysis buffers to isolate the nuclei.
5. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS).
6. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Keep samples cold throughout.
7. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin. Save a small aliquot as "input" control.

- Immunoprecipitation

1. Dilute the chromatin in ChIP dilution buffer.

2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
 3. Pellet the beads and transfer the supernatant to a new tube.
 4. Add 4-8 µg of anti-REST antibody (e.g., Millipore 07-579) and incubate overnight at 4°C with rotation.
 5. As a negative control, prepare a parallel sample with an equivalent amount of normal rabbit IgG.
 6. Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
- Washing, Elution, and DNA Purification
 1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[\[19\]](#)
 2. Elute the chromatin from the beads using an elution buffer (e.g., SDS and sodium bicarbonate).
 3. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat the input sample in the same way.[\[19\]](#)
 4. Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
 5. Purify the DNA using phenol-chloroform extraction or a column-based kit.
 - Analysis
 1. Analyze the purified DNA using qPCR with primers for known REST target gene promoters (e.g., SNAP25) and negative control regions.[\[5\]](#)
 2. Alternatively, prepare a library from the purified DNA for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[\[22\]](#)

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